molecular formula C20H17ClN2O4S B11314173 3-Methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

3-Methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11314173
M. Wt: 416.9 g/mol
InChI Key: JZZQVLVAJJYPCG-UHFFFAOYSA-N
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Description

3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C21H19ClN2O4S. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxylate group, a chlorinated phenyl group, and a methanesulfonyl group attached to another methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Sulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under mild conditions, leading to the formation of substituted pyrimidine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, using oxidizing agents like hydrogen peroxide. Reduction reactions can also occur, especially at the carboxylate group, using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorinated phenyl group can be coupled with boronic acids in the presence of a palladium catalyst.

Scientific Research Applications

3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity through competitive or non-competitive mechanisms. The methanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of signal transduction pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can be compared with similar compounds such as:

    3,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: This compound has an additional methyl group on the phenyl ring, which may affect its reactivity and binding properties.

    2-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: The position of the methyl group on the phenyl ring is different, leading to variations in steric and electronic effects.

The uniqueness of 3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

(3-methylphenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H17ClN2O4S/c1-13-5-3-7-15(9-13)12-28(25,26)20-22-11-17(21)18(23-20)19(24)27-16-8-4-6-14(2)10-16/h3-11H,12H2,1-2H3

InChI Key

JZZQVLVAJJYPCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=CC(=C3)C)Cl

Origin of Product

United States

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